2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
Description
Systematic Nomenclature and Chemical Identification
This compound is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name: 2-(1-methylimidazol-2-yl)sulfanylethanamine hydrochloride . The compound’s structure comprises a 1-methylimidazole ring linked via a thioether (-S-) group to an ethanamine backbone, with a hydrochloride counterion stabilizing the amine group. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClN₃S |
| Molecular Weight | 193.70 g/mol |
| SMILES Notation | CN1C=CN=C1SCCN.Cl |
| CAS Registry Number | 1185438-89-4 |
| Synonyms | {2-[(1-Methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride; MFCD11841202 |
The molecular formula, C₆H₁₂ClN₃S, reflects the integration of chlorine from the hydrochloride salt and sulfur from the thioether bridge. The SMILES notation (CN1C=CN=C1SCCN.Cl) precisely encodes the connectivity of atoms, emphasizing the methyl-substituted imidazole ring (CN1C=CN=C1) and the thioether-linked ethylamine chain (SCCN).
Historical Context of Imidazole-Thioether Derivatives in Medicinal Chemistry
Imidazole-thioether derivatives have garnered attention since the late 20th century due to their versatile pharmacological profiles. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a critical pharmacophore in histamine receptors, antifungal agents, and enzyme inhibitors. Early studies demonstrated that thioether linkages (-S-) enhance metabolic stability compared to oxygen-based ethers, making them favorable in prodrug design.
The incorporation of thioether motifs into imidazole derivatives, as seen in this compound, emerged from efforts to optimize bioavailability and target binding. For instance, imidazole-thiazole hybrids synthesized via nucleophilic substitution reactions exhibited improved antimicrobial and anticancer activities, underscoring the therapeutic potential of sulfur-containing imidazoles. Similarly, ketone-functionalized imidazole ethers demonstrated enhanced enzyme inhibition, attributed to the electronic effects of sulfur on molecular recognition.
Significance of Structural Modifications in Bioactive Molecule Design
Structural modifications in this compound highlight three key design principles:
Thioether Linkage : The sulfur atom in the thioether group confers greater lipophilicity and electron-rich character compared to oxygen, facilitating interactions with hydrophobic enzyme pockets and metal ions in biological targets. This modification improves membrane permeability, a critical factor in central nervous system drug candidates.
Methyl Substitution : The methyl group at the 1-position of the imidazole ring prevents tautomerization, stabilizing the molecule’s aromaticity and ensuring consistent binding conformations. This stability is crucial for maintaining potency in receptor-ligand interactions.
Ethylamine Backbone : The ethylamine chain, protonated as a hydrochloride salt, enhances aqueous solubility and provides a positively charged moiety for ionic interactions with negatively charged residues in target proteins.
Recent studies on analogous compounds, such as 2-(1-butyl-1H-imidazol-2-yl)-ethylamine (CAS: 155512-12-2), reveal that alkyl chain length and substitution patterns modulate selectivity toward specific biological pathways. For example, elongation of the alkyl chain in butyl derivatives increases hydrophobic interactions but may reduce solubility, illustrating the delicate balance required in structural optimization.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.ClH/c1-9-4-3-8-6(9)10-5-2-7;/h3-4H,2,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVJBCKJGGHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride is a derivative of imidazole. Imidazole derivatives are known to interact with various enzymes and receptors. They exhibit a broad range of biological activities, suggesting that they may have multiple targets of action.
Mode of Action
It is known that imidazole derivatives can act as enzyme substrates to study enzyme kinetics and mechanisms. By observing how enzymes interact with these compounds, scientists can gain insights into enzyme specificity and the role of these compounds in biological systems.
Biochemical Pathways
Imidazole derivatives, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride, are known to exhibit a range of biological activities, suggesting that they may interact with multiple biochemical pathways. These compounds have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the antimicrobial potential of imidazole derivatives, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride could be explored for its efficacy against resistant strains of bacteria or fungi. The exact molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action.
Action Environment
The physical and chemical properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}amine hydrochloride, including a boiling point of 2548±400 °C and a density of 142±01 g/cm3, suggest that it may be stable under a range of environmental conditions. These properties could influence the compound’s action, efficacy, and stability.
Biological Activity
2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride, also referred to as 2-Methylthioethylamine hydrochloride, is a compound notable for its diverse biological activities attributed to its unique thioether structure and imidazole ring. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent research findings.
- Chemical Formula : C₆H₁₂ClN₃S
- Molecular Weight : 193.70 g/mol
- CAS Number : 1185438-89-4
- Structure : The compound features a thioether functional group linked to an ethanamine moiety and a 1-methyl-1H-imidazole ring, enhancing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing imidazole rings exhibit various biological activities, particularly antimicrobial and antifungal properties. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Preliminary studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, the compound has shown activity against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
The compound also exhibits antifungal properties, with activity noted against:
- Candida albicans
In one study, the MIC for C. albicans was reported at 0.0048 mg/mL, demonstrating its potential as an antifungal agent .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in binding to target proteins or enzymes within microbial cells, disrupting their function and leading to cell death.
Case Studies
Several studies have explored the efficacy of this compound in clinical settings:
- Study on Antibacterial Efficacy : A comparative study evaluated various alkaloids for their antibacterial properties. The results indicated that this compound outperformed traditional antibiotics like ampicillin against certain strains of bacteria .
- Antifungal Study : In another investigation, the compound was tested alongside other known antifungals against C. albicans and demonstrated comparable efficacy with lower MIC values .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of imidazole derivatives with thiol compounds.
This method can be modified based on specific reagents and conditions employed to optimize yield and purity.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its biological activities:
- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties. Preliminary research suggests that 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride may be effective against resistant strains of bacteria and fungi, making it a candidate for further exploration in treating infections caused by multidrug-resistant organisms .
- Anticancer Potential : The compound's structural similarity to other known anticancer agents suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have indicated that compounds with imidazole rings can inhibit tumor growth, warranting further investigation into their mechanisms of action .
Enzyme Interaction Studies
The compound can serve as a substrate for studying enzyme kinetics and mechanisms. Its interaction with enzymes can provide insights into enzyme specificity and the role of imidazole derivatives in biological systems. This application is crucial for understanding biochemical pathways and developing enzyme inhibitors.
Biochemical Pathway Exploration
Due to its ability to interact with multiple biochemical pathways, this compound can be utilized to explore metabolic processes and cellular signaling mechanisms. This could lead to the identification of new therapeutic targets .
Case Study on Antibacterial Efficacy
A recent study assessed the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid .
Case Study on Cytotoxic Effects
In a comparative analysis evaluating the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability, indicating its potential as an anticancer agent. Further studies are necessary to elucidate the specific mechanisms underlying these effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
- Molecular Formula : C₆H₁₂ClN₃S
- Molecular Weight : 193.70 g/mol
- CAS Registry Number : 1185438-89-4
- Purity : ≥95% (typical commercial grade) .
Structural Features: This compound consists of a 1-methylimidazole ring connected via a thioether (–S–) linkage to an ethanamine moiety, which is protonated as a hydrochloride salt.
Comparative Analysis with Structural Analogs
Key Structural Modifications in Analogous Compounds
The following table summarizes structural and physicochemical differences between the target compound and its closest analogs:
Physicochemical and Functional Differences
Solubility: The target compound (monohydrochloride) exhibits moderate water solubility, typical for hydrochloride salts. In contrast, dihydrochloride analogs (e.g., 14395-84-7) demonstrate higher aqueous solubility . The hydroxymethyl analog (718642-27-4) is more polar due to the –OH group, favoring solubility in polar solvents like methanol or water .
Reactivity :
- The thioether (–S–) in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which is absent in the hydroxymethyl analog .
- Benzimidazole derivatives (e.g., 138078-14-5) exhibit stronger π-π stacking interactions due to extended aromaticity, advantageous in receptor binding .
Biological Activity :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride?
- Methodology : The compound can be synthesized via coupling reactions involving thiol-containing imidazole derivatives and amine precursors. For example, in a patent application (Example 344), the compound was prepared by substituting tert-butyl carbamate with 2-(1-methyl-1H-imidazol-2-yl)ethanamine under controlled conditions . Key steps include:
- Use of anhydrous solvents to prevent hydrolysis.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Verification of intermediates using NMR and mass spectrometry.
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. In case of skin contact, wash immediately with soap and water .
- Storage : Store in sealed glass containers under inert atmosphere (e.g., nitrogen) at room temperature, away from heat and moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are recommended for structural characterization?
- Methods :
- X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving bond angles and torsional parameters .
- Spectroscopy : Confirm purity via -NMR (e.g., imidazole proton signals at δ 7.2–7.5 ppm) and LC-MS (molecular ion peak matching theoretical mass).
- Elemental Analysis : Validate empirical formula using CHNS/O combustion analysis .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's biological activity?
- Experimental Design :
- In Vitro Assays : Test dopaminergic activity using rat brain synaptosomes to measure dopamine, serotonin, and norepinephrine release (similar to methcathinone analogs in ) .
- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to determine EC values.
- Controls : Include reference standards (e.g., cisplatin for apoptosis studies) and vehicle-only controls .
Q. How should discrepancies in purity or biological activity data be resolved?
- Troubleshooting :
- Purity Issues : Re-purify via preparative HPLC if impurities (e.g., unreacted starting materials) are detected in LC-MS .
- Biological Variability : Replicate assays across multiple batches and validate using orthogonal methods (e.g., radioligand binding assays vs. functional assays) .
- Data Normalization : Account for batch-to-batch variability by normalizing activity to internal controls (e.g., % activity relative to a known agonist) .
Q. What strategies optimize the compound's stability in aqueous solutions?
- Stability Testing :
- pH Dependence : Test stability across pH 3–9 using buffered solutions (e.g., citrate-phosphate buffers) and monitor degradation via UV-Vis spectroscopy.
- Temperature Effects : Store solutions at 4°C for short-term use or -20°C for long-term storage; avoid freeze-thaw cycles .
- Light Sensitivity : Use amber vials to prevent photodegradation, particularly if the compound contains thioether bonds .
Q. How can computational tools predict the compound's reactivity or metabolic pathways?
- In Silico Approaches :
- Retrosynthetic Analysis : Utilize databases like Pistachio and Reaxys to identify feasible synthetic pathways or alternative precursors .
- Metabolic Prediction : Apply tools like PubChem’s Bioactivity Predictor to estimate cytochrome P450 interactions or potential toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
